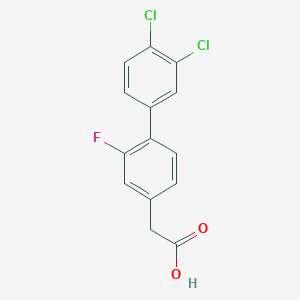
(3',4'-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3’,4’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The addition of chloro and fluoro substituents on the biphenyl structure, along with an acetic acid group, imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3’,4’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid typically involves multiple steps:
Coupling Reaction: The biphenyl structure can be formed through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated benzene with a boronic acid derivative.
Industrial Production Methods
Industrial production methods for (3’,4’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid would likely involve large-scale halogenation and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove halogen substituents or reduce the acetic acid group to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or dehalogenated biphenyl derivatives.
Substitution: Biphenyl derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Studies: Used in studies to understand the effects of halogenated biphenyl compounds on biological systems.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (3’,4’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, affecting biochemical pathways. The presence of halogen substituents can influence its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3’,4’-Dichloro-biphenyl-4-yl)-acetic acid: Lacks the fluoro substituent.
(2-Fluoro-biphenyl-4-yl)-acetic acid: Lacks the chloro substituents.
(3’,4’-Dichloro-2-fluoro-biphenyl): Lacks the acetic acid group.
Uniqueness
The combination of chloro, fluoro, and acetic acid groups in (3’,4’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C14H9Cl2FO2 |
|---|---|
Poids moléculaire |
299.1 g/mol |
Nom IUPAC |
2-[4-(3,4-dichlorophenyl)-3-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2FO2/c15-11-4-2-9(7-12(11)16)10-3-1-8(5-13(10)17)6-14(18)19/h1-5,7H,6H2,(H,18,19) |
Clé InChI |
HBXYKNMLLKOWQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC(=O)O)F)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-sulfanylidene-4,6,8,9-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraen-3-one](/img/structure/B14049509.png)
![4-(4-((1-Butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl)phenoxy)benzoic acid](/img/structure/B14049511.png)

![(E)-3-(7-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049531.png)
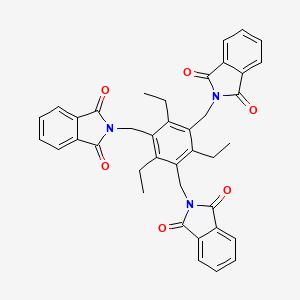
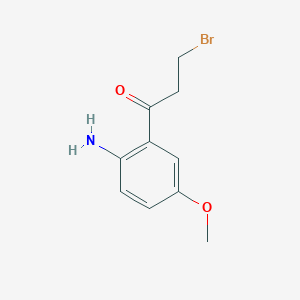
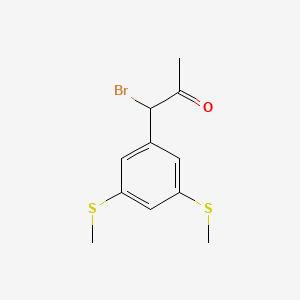
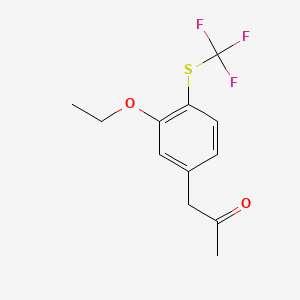
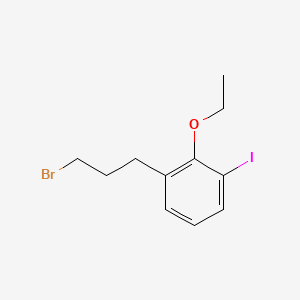
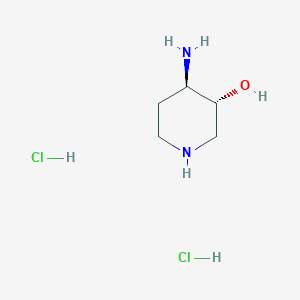


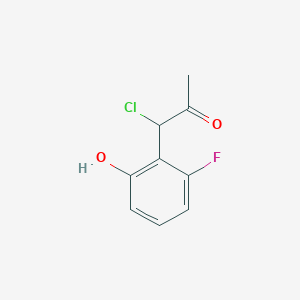
![(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14049582.png)
